nitro-Grela

Cross-Metathesis Turnover Number Acrylate Metathesis

Nitro-Grela is a second-generation, phosphine-free Hoveyda-type ruthenium complex engineered for olefin metathesis where standard HG2/G2 catalysts underperform. The para-nitro group confers a record TON of 49,900 at 10 ppm loading in cross-metathesis with methyl acrylate, slashing catalyst costs and simplifying purification. It performs reliable RCM at 0 °C—protecting heat-sensitive substrates—and delivers 70–90% of CAAC-type amine tolerance at a fraction of the cost. Select nitro-Grela for demanding macrocyclizations, pharmaceutical intermediate synthesis, and industrial-scale CM that demand high turnover, low loading, and ambient-stable shipping.

Molecular Formula C31H37Cl2N3O3Ru
Molecular Weight 671.6 g/mol
CAS No. 502964-52-5
Cat. No. B1312454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenitro-Grela
CAS502964-52-5
Molecular FormulaC31H37Cl2N3O3Ru
Molecular Weight671.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
InChIInChI=1S/C21H26N2.C10H11NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
InChIKeyRQQSRSPQJIAORC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitro-Grela (CAS 502964-52-5): A High-Efficiency Ruthenium Olefin Metathesis Catalyst for Demanding Cross-Metathesis and Macrocycle Construction


Nitro-Grela is a second-generation, phosphine-free Hoveyda-type ruthenium carbene complex developed for olefin metathesis [1]. Its structure features an N-heterocyclic carbene (NHC) ligand and a benzylidene moiety electronically activated by an electron-withdrawing nitro group para to the chelating isopropoxy group [2]. This electronic tuning results in a catalyst that is significantly more active than its parent, the second-generation Hoveyda-Grubbs catalyst, particularly in cross-metathesis (CM) and ring-closing metathesis (RCM) applications [3].

Why Substituting Nitro-Grela (502964-52-5) with Standard Hoveyda-Grubbs or Grubbs Catalysts Leads to Suboptimal Results in Challenging Metathesis


Nitro-Grela's distinct performance profile stems from the electronic activation imparted by its nitro group, which cannot be replicated by standard Hoveyda-Grubbs (HG2) or Grubbs (G2) catalysts [1]. While HG2 and G2 are versatile, they are less effective in specific, high-value transformations such as low-temperature RCM, CM with electron-deficient partners, and macrocyclization under challenging conditions [2]. Attempting to substitute nitro-Grela with these more general catalysts in these applications typically results in significantly lower turnover numbers (TONs), higher required catalyst loadings, and reduced selectivity, as the evidence below quantifies [3].

Quantitative Evidence Guide: How Nitro-Grela Outperforms Analogs in Key Metathesis Metrics


Unmatched Efficiency in Cross-Metathesis with Acrylates: Achieving a Record TON of 49,900

In a systematic evaluation of ruthenium catalysts for cross-metathesis (CM) with methyl acrylate, a highly challenging but industrially significant reaction, nitro-Grela demonstrated a productive turnover number (TON) of 49,900 at a catalyst loading of just 10 ppm [1]. This represents the highest efficiency reported to date for this transformation, a result not achievable with standard Hoveyda-Grubbs or Grubbs catalysts, which typically require higher loadings for this class of reaction due to the deactivating nature of acrylates [1].

Cross-Metathesis Turnover Number Acrylate Metathesis

Superior Amine Tolerance: Retaining 70-90% of the Activity of Advanced CAAC Catalysts

A direct comparison of amine tolerance in ring-closing metathesis (RCM) of diethyl diallylmalonate was conducted with 1 equivalent of amine per ruthenium at 9 ppm catalyst loading [1]. At 70 °C, the nitro-Grela catalyst (nG) achieved 70-90% of the turnover numbers (TONs) delivered by a state-of-the-art cyclic alkyl amino carbene (CAAC) catalyst (nGC1), which had TONs of ca. 60,000-80,000 [1]. This performance is in stark contrast to many NHC-based catalysts, which are known to be highly susceptible to decomposition by amines [1].

Catalyst Stability Amine Tolerance Pharmaceutical Synthesis

Enabled Low-Temperature Ring-Closing Metathesis (RCM) at 0 °C, Unattainable with Standard Hoveyda-Grubbs II

Nitro-Grela enables efficient ring-closing metathesis (RCM) at 0 °C, a temperature at which the second-generation Hoveyda-Grubbs catalyst (HG2) is unreactive [1][2]. The JACS paper describes that for the cyclization of a challenging substrate, the HG2 analog gave only ca. 20-30% conversion under these conditions, whereas the nitro-substituted catalyst facilitated the reaction efficiently, demonstrating dramatically higher activity at low temperatures [1]. This capability is a direct result of the catalyst's electronic activation.

Ring-Closing Metathesis Low-Temperature Synthesis Thermally Labile Substrates

Higher Conversion with 2.5x Lower Catalyst Loading in Enyne Metathesis vs. Hoveyda-Grubbs II

For enyne metathesis reactions, nitro-Grela delivers higher conversion while using 2.5 times lower catalyst loading compared to the second-generation Hoveyda-Grubbs catalyst (HG2) [1]. This differential advantage reduces the amount of ruthenium required for a given transformation, directly lowering costs and minimizing metal contamination in the final product.

Enyne Metathesis Catalyst Loading Cost Efficiency

Where Nitro-Grela (502964-52-5) Provides a Quantifiable Advantage: Key Application Scenarios


High-Dilution Cross-Metathesis for Acrylate Functionalization

Nitro-Grela's record TON of 49,900 at 10 ppm loading in CM with methyl acrylate [1] makes it the catalyst of choice for functionalizing advanced intermediates with acrylates. This high efficiency is particularly valuable in industrial settings where minimizing catalyst use is paramount for cost reduction and simplifying purification, such as in the efficient production of octyl methoxycinnamate, an antioxidant for sunscreen formulations, which was achieved in 86% yield using this catalyst [1].

Ring-Closing Metathesis of Thermally Sensitive Substrates

For RCM reactions involving heat-sensitive substrates, nitro-Grela's ability to function efficiently at 0 °C is a critical advantage [1][2]. This capability, which is not shared by standard Hoveyda-Grubbs II catalysts, allows for the construction of complex cyclic frameworks without substrate degradation, making it a superior choice for the total synthesis of natural products and pharmaceutical candidates containing labile functional groups [1].

Metathesis in the Presence of Basic Amine Functionalities

In the synthesis of pharmaceutical intermediates where amine-containing substrates are unavoidable, nitro-Grela offers a practical and robust solution. It delivers 70-90% of the performance of more advanced and expensive CAAC catalysts under challenging conditions with amines [1]. This makes it a cost-effective and readily available catalyst for metathesis steps in routes where amine tolerance is required, bridging the gap between standard NHC catalysts and specialty CAAC catalysts [1].

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